24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester
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Overview
Description
24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester is a complex organic compound It belongs to the class of secocycloartane triterpenoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydroxylation: Introduction of hydroxyl groups.
Esterification: Formation of ester bonds.
Ethoxylation: Addition of ethoxy groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Streamlined production with continuous input of reactants and output of products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester exerts its effects involves:
Molecular Targets: Specific enzymes or receptors that the compound interacts with.
Pathways Involved: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 24-Hydroxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester
- 25-Ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester
Uniqueness
24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester is unique due to the presence of both hydroxyl and ethoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester (CAS No. 1392210-81-9) is a compound derived from natural sources, particularly within the realm of plant extracts. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Free radical scavenging ability | |
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Case Study on Antioxidant Activity:
A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups. This was assessed through measurements of malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. -
Case Study on Anti-inflammatory Effects:
In a controlled laboratory setting, macrophages treated with the compound showed a marked decrease in inflammatory markers when stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases. -
Case Study on Anticancer Effects:
In vitro experiments using human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, as measured by annexin V staining and caspase activation assays.
Properties
IUPAC Name |
methyl 3-[5-(6-ethoxy-5-hydroxy-6-methylheptan-2-yl)-4,8-dimethyl-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O4/c1-10-37-29(5,6)27(34)14-11-23(4)25-15-17-31(8)26-13-12-24(22(2)3)32(18-16-28(35)36-9)21-33(26,32)20-19-30(25,31)7/h23-27,34H,2,10-21H2,1,3-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUMXXUYPRNFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CCC(C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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